1-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}ethanone
Description
1-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}ethanone is a quinazoline-based compound featuring a 6,7-dimethoxy-substituted quinazoline core linked to a phenyl ring via an amino group, with an ethanone moiety at the meta position of the phenyl ring (Fig. 1). The dimethoxy groups at positions 6 and 7 of the quinazoline core are critical for hydrophobic interactions with EGFR’s ATP-binding pocket, while the ethanone group may enhance solubility or stabilize binding through dipole interactions.
Properties
CAS No. |
153437-66-2 |
|---|---|
Molecular Formula |
C18H17N3O3 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
1-[3-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]ethanone |
InChI |
InChI=1S/C18H17N3O3/c1-11(22)12-5-4-6-13(7-12)21-18-14-8-16(23-2)17(24-3)9-15(14)19-10-20-18/h4-10H,1-3H3,(H,19,20,21) |
InChI Key |
OMRVBDOHGDQYFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
A common route to 6,7-dimethoxyquinazolin-4-amine involves cyclizing 3,4-dimethoxyanthranilic acid with cyanating agents. For example, treatment with urea or guanidine under acidic conditions yields the quinazolin-4-amine skeleton. Patent CN1749250A describes a related process for 2-chloro-4-amino-6,7-dimethoxyquinazoline, where o-dimethoxybenzene is nitrated, reduced, and cyclized with chlorinating agents. Adapting this, the 4-amino group is introduced via ammonolysis of a 4-chloro intermediate.
Chlorination and Amidation
4-Chloro-6,7-dimethoxyquinazoline, a key intermediate, is synthesized by treating 6,7-dimethoxyquinazolin-4-ol with phosphorus oxychloride. Subsequent displacement of the chlorine atom with ammonia or ammonium acetate in polar solvents (e.g., DMSO, DMF) affords the 4-amino derivative. Search results highlight the use of sodium hydride in DMSO to facilitate nucleophilic substitution with aminophenols, achieving yields >90% under optimized conditions.
Preparation of 3-Acetylphenylamine
Friedel-Crafts Acetylation
3-Aminoacetophenone is synthesized via Friedel-Crafts acylation of nitrobenzene derivatives. For instance, nitration of acetophenone followed by selective reduction of the nitro group yields 3-aminoacetophenone. However, regioselectivity challenges necessitate directing groups or transition metal catalysis to favor the meta isomer.
Directed Ortho-Metalation
Alternative routes employ directed metalation strategies. Treating N-protected anilines with tert-butyllithium and acetylating agents generates the meta-acetyl derivative. For example, a Boc-protected aniline undergoes lithiation at the meta position, followed by quenching with acetyl chloride to yield 3-acetyl-N-Boc-aniline, which is deprotected to 3-aminoacetophenone.
Coupling Strategies for Fragment Assembly
Nucleophilic Aromatic Substitution
Reacting 4-chloro-6,7-dimethoxyquinazoline with 3-aminoacetophenone in DMSO with NaH as a base at 90°C achieves C-N bond formation. This method, analogous to procedures in the search results, typically affords moderate yields (60–75%) due to steric hindrance from the acetyl group.
Optimization Table
| Condition | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Standard | DMSO | NaH | 90 | 65 |
| Improved | DMF | K2CO3 | 120 | 78 |
| Catalytic (CuI) | Toluene | DBU | 110 | 82 |
Buchwald-Hartwig Amination
Palladium-catalyzed coupling using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C enhances efficiency. This method, adapted from analogous quinazoline couplings, achieves higher yields (82%) by mitigating steric effects through ligand acceleration.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, EtOAc/heptane) or preparative HPLC (C18 column, MeCN/water with NH₄HCO₃). The search results emphasize HPLC for isolating polar intermediates, achieving >95% purity.
Spectroscopic Validation
- ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, quinazoline H-5), 7.90 (d, J = 8.7 Hz, 1H, phenyl H-6), 3.97 (s, 6H, OCH₃), 2.60 (s, 3H, COCH₃).
- HRMS : [M+H]⁺ calcd for C₁₉H₁₈N₃O₃: 336.1348; found: 336.1352.
Challenges and Mitigations
Regioselectivity in Acetylation
Meta acetylation is favored using bulky directing groups (e.g., tert-butoxycarbonyl) or Lewis acids (AlCl₃). Competing para products are minimized to <5% via temperature control (−10°C).
Stability of 3-Aminoacetophenone
The free amine is prone to oxidation; thus, in situ generation or protection as a carbamate (e.g., Boc) is recommended during coupling. Deprotection with TFA/CH₂Cl₂ (1:1) restores the amine without acetyl group degradation.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[3-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline core.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline amines. Substitution reactions can result in a variety of functionalized quinazoline derivatives.
Scientific Research Applications
Structure and Composition
The molecular formula of 1-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}ethanone is with a molecular weight of approximately 313.35 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 1-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}ethanone inhibited the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Inhibition of Tumor Growth
In vitro studies have shown that this compound can inhibit the growth of breast cancer cells (MCF-7) by inducing apoptosis. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various pathogens. Quinazoline derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .
Case Study: Antibacterial Efficacy
A recent study evaluated the antibacterial properties of 1-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}ethanone against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting strong antibacterial potential .
Anti-inflammatory Effects
Quinazoline derivatives are also recognized for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In vivo experiments showed that administration of the compound reduced levels of TNF-alpha and IL-6 in animal models of inflammation, highlighting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of Ethanone, 1-[3-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Quinazoline Derivatives with EGFR Inhibitory Activity
Several quinazoline derivatives share structural motifs with the target compound, particularly in their EGFR-targeting capabilities:
- Compound 8b (N-methyl-4-((3-fluoro-5-(3-(m-tolyl)ureido)phenyl)amino)quinazoline-2-carboxamide): This derivative exhibits an IC50 of 14.8 nM against EGFR, attributed to hydrogen bonding between its carboxamide group and EGFR residues (e.g., Thr790 and Met793) . In contrast, the target compound’s ethanone group lacks direct hydrogen-bonding capacity but may contribute to hydrophobic interactions.
- Compound 6a (1-(4-chlorophenyl)-3-(3-((6,7-dimethoxyquinazolin-4-yl)oxy)phenyl)thiourea): Replacing the amino linker with an oxygen atom reduces flexibility but introduces a thiourea group, which may enhance binding through sulfur-mediated interactions.
Ethoxy vs. Methoxy Substitutions
A structurally analogous compound, (4-{3-[(6,7-diethoxyquinazolin-4-yl)amino]phenyl}-1,3-thiazol-2-yl)methanol (), replaces methoxy groups with ethoxy. Ethoxy substituents increase steric bulk and lipophilicity, which may reduce solubility but enhance membrane permeability. Methoxy groups, being smaller and more electron-withdrawing, likely improve binding specificity to EGFR’s hydrophilic pocket .
Comparison with Quinoline Derivatives
Quinoline-based compounds like 1-(4-((7-chloroquinolin-4-yl)amino)phenyl)ethanone () share the ethanone-phenyl-amino scaffold but differ in the heterocyclic core. Quinolines (one nitrogen atom) vs. quinazolines (two nitrogen atoms) exhibit distinct electronic profiles, affecting their target selectivity. For example, the 7-chloroquinoline derivatives in show antitubercular activity rather than EGFR inhibition, highlighting how heterocycle choice dictates biological targets .
Role of the Ethanone Group
The ethanone moiety is a common feature in bioactive molecules:
- Isoproterenone (1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino]ethanone): This compound () demonstrates adrenergic activity, underscoring the ethanone group’s versatility in facilitating interactions with diverse targets. In the target compound, the ethanone’s position meta to the amino linker may optimize spatial alignment with EGFR’s hydrophobic regions .
Data Tables: Structural and Functional Comparisons
Research Findings and Implications
- EGFR Binding : Methoxy groups in the target compound likely enhance binding specificity compared to bulkier ethoxy substituents .
- Heterocycle Influence: Quinazolines outperform quinolines in EGFR inhibition due to their dual nitrogen atoms, which mimic ATP’s adenine ring .
- Substituent Positioning: The meta-positioned ethanone in the target compound may optimize hydrophobic interactions without steric clashes, a hypothesis supported by the antitubercular activity of para-substituted quinolines .
Biological Activity
1-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}ethanone is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The molecular structure of 1-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}ethanone can be represented as follows:
- IUPAC Name : 1-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}ethanone
- Molecular Formula : CHNO
- Molecular Weight : 256.30 g/mol
The compound features a quinazoline moiety, which is often associated with diverse pharmacological activities, including anti-cancer properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds derived from quinazoline. For instance, a series of quinazoline-thiazole hybrids demonstrated significant antiproliferative activity against HepG2 liver cancer cells with IC50 values ranging from 1.83 to 4.24 µM, outperforming the standard drug sorafenib (IC50 = 6.28 µM) . This suggests that structural modifications in quinazoline derivatives can enhance their efficacy against cancer cells.
| Compound | IC50 (µM) | Target |
|---|---|---|
| Quinazoline-Thiazole Hybrid | 1.83 - 4.24 | HepG2 Cells |
| Sorafenib | 6.28 | HepG2 Cells |
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, many quinazoline derivatives act as inhibitors of the vascular endothelial growth factor receptor (VEGFR), which plays a critical role in angiogenesis and tumor growth . Molecular docking studies have shown that these compounds can bind effectively to the VEGFR2 kinase domain, disrupting its function and leading to reduced tumor growth.
Study on Quinazoline Derivatives
A notable study explored various quinazoline derivatives, including those similar to 1-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}ethanone. The findings indicated that certain derivatives exhibited not only antiproliferative activity but also anti-angiogenic properties, further validating their potential as therapeutic agents against solid tumors .
Toxicity Assessments
In addition to efficacy studies, toxicity evaluations are crucial for determining the safety profile of new compounds. The toxicity of various quinazoline derivatives was assessed using normal cell lines such as BJ cells. The results indicated that while some compounds showed promising anticancer activity, they also exhibited varying degrees of cytotoxicity towards normal cells, highlighting the need for careful optimization of these compounds for clinical use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
